Maltotetraose is derived primarily from starch through enzymatic hydrolysis. It can be produced by the action of enzymes such as α-amylase and glucoamylase on starch substrates. In terms of classification, it belongs to the group of oligosaccharides, which are carbohydrates made up of three to ten monosaccharide units . The chemical formula for maltotetraose is , with a molecular weight of approximately 666.6 g/mol .
Maltotetraose can be synthesized through various methods, primarily involving enzymatic hydrolysis of starch. The most common methods include:
The enzymatic method is preferred for its specificity and efficiency. For example, using a combination of α-amylase followed by glucoamylase allows for the production of maltodextrins with controlled degrees of polymerization. The reaction conditions (temperature, pH) are optimized to maximize yield and minimize by-products .
Maltotetraose consists of four glucose units linked by α-(1→4) glycosidic bonds. The molecular structure can be represented as follows:
The molecular weight of maltotetraose is approximately 666.5777 g/mol, with a specific structure that allows it to participate in various biochemical processes . Its stability under normal storage conditions exceeds two years when kept dry and at ambient temperatures .
Maltotetraose participates in several chemical reactions, particularly those involving enzymatic transformations:
The efficiency of these reactions often depends on the specific enzyme used, the reaction conditions (such as temperature and pH), and the presence of co-factors or inhibitors that may affect enzyme activity .
The mechanism by which maltotetraose functions in biological systems involves its role as a substrate for various enzymes involved in carbohydrate metabolism. For example, maltotetraose can be hydrolyzed into simpler sugars that serve as energy sources for cellular processes.
In metabolic pathways, maltotetraose is broken down by enzymes like maltase and isomaltase, which cleave the glycosidic bonds to release glucose molecules that can be utilized for energy production or stored as glycogen .
Relevant data includes its CAS number (34612-38-9) and purity levels exceeding 90% for research applications .
Maltotetraose has several scientific uses:
Maltotetraose-forming amylases (MFAses, EC 3.2.1.60) are glycoside hydrolases (GH family 13) that specifically hydrolyze α-1,4-glucosidic bonds in starch or maltodextrin to release maltotetraose (G4). Structural studies of Pseudomonas saccharophila STB07 MFAps reveal a three-domain architecture: Domain A features a (β/α)₈ barrel housing catalytic residues (Asp²⁹⁶, Glu³²⁷, Asp³⁹⁸), while Domain B forms the substrate-binding pocket critical for product specificity. Domain C (CBM20) facilitates starch binding [6]. The enzyme’s exo-type action pattern results from a unique "pseudo-G7" substrate-binding motif spanning subsites -4 to +3, where maltooligosaccharides adopt a bent conformation. This steric constraint favors cleavage after every fourth glucose unit, yielding >80% G4 [6] [10]. Acarbose-binding studies confirm transglycosylation activity, forming pseudo-oligosaccharides that inhibit competing enzymes, thereby enhancing G4 purity [6]. Substrate specificity analysis shows higher activity on maltodextrin (DP>4) than on maltotetraose itself, confirming its role as a true G4 producer [5].
Table 1: Catalytic Efficiency of MFAps from Pseudomonas saccharophila
| Substrate | Kₘ (mg/mL) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (mL·mg⁻¹·s⁻¹) |
|---|---|---|---|
| Maltodextrin | 12.5 | 480 | 38.4 |
| Pullulan | 8.3 | 310 | 37.3 |
| Amylose | 15.2 | 520 | 34.2 |
Source: Adapted from structural and biochemical data [6] [10]
Optimizing MFAse expression in heterologous hosts focuses on signal peptides, promoters, and host engineering. In Bacillus subtilis WB800N(amyEΔ1), screening of 173 signal peptides identified yhcR as optimal, increasing extracellular MFAse activity to 75.4 U/mL—a 2.3-fold enhancement over native sequences [1]. Dual-promoter systems (e.g., PHpaIIPamyE) further boosted secretion to 100.3 U/mL. Bacillus subtilis WB600 transformed with plasmid mfaps/pST achieved 230 U/mL in TB medium, while codon-optimized expression in Bacillus subtilis WS11 reached 236 U/mL [1] [4]. Host engineering includes disrupting the amyE gene in Bacillus subtilis WB800N via spectinomycin resistance markers to eliminate background amylase activity, ensuring pure G4 product profiles [1]. Pseudomonas stutzeri AS22 wild-type strains produce 29 U/mL extracellularly, but medium optimization (e.g., 10 g/L potato starch, 5 g/L yeast extract) increased yields to 98% G4 from starch hydrolysis [5].
Biphasic solvent systems enhance G4 yield by partitioning it into organic phases, reducing degradation and side reactions. Studies using conductor-like screening models for real solvents (COSMO-RS) identified dichloromethane (DCM)-water as optimal due to its high partition coefficient (Pfurfural = 9.2) and protective effect against oxidation. In DCM-water (1:1), the aqueous phase (upper layer) contains starch hydrolysates, while G4 concentrates in the denser DCM phase, shielded from aerial oxidation [3] [8]. Solvent selection criteria include:
Combining MFAses with debranching enzymes prevents accumulation of branched limit dextrins, maximizing G4 yield. A tri-enzyme combi-CLEA (cross-linked enzyme aggregate) co-immobilizing α-amylase, glucoamylase, and pullulanase achieved 100% starch conversion in one pot, versus 60% for free enzyme cocktails [4]. The system operates at 60°C and pH 7.0, compatible with liquefaction conditions, eliminating saccharification steps. Key synergies include:
| Enzyme System | Starch Conversion (%) | G4 Yield (%) | Operational Stability |
|---|---|---|---|
| Free MFAse | 40 | 70 | Not reusable |
| Combi-CLEA (tri-enzyme) | 100 | 85 | 8 cycles |
| MFAse + Pullulanase | 75 | 78 | 5 cycles |
Source: Data from carrier-free co-immobilization studies [4] [9]
G4 production efficiency depends on precise control of bioprocess variables:
Table 3: Optimized Fermentation Parameters for MFAse Production
| Parameter | Optimal Range | Effect |
|---|---|---|
| Temperature | 30°C (Pseudomonas) | ↑ Enzyme secretion; ↓ denaturation |
| 37°C (Bacillus) | ↑ Cell growth | |
| pH | 8.0 (Pseudomonas) | ↑ MFAse activity; ↓ proteolysis |
| 7.0–7.5 (Bacillus) | ↑ Promoter activity | |
| Ca²⁺ concentration | 0.1–0.2 g/L | ↑ Thermostability; ↑ structural rigidity |
| Enzyme-substrate ratio | 20 U/g maltodextrin | ↑ G4 yield; ↓ by-products |
Source: Fermentation studies in Bacillus and Pseudomonas [1] [5] [10]
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: